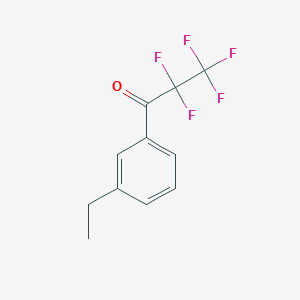

3'-Ethyl-2,2,3,3,3-pentafluoropropiophenone

Description

3'-Ethyl-2,2,3,3,3-pentafluoropropiophenone (CAS: Not explicitly listed in evidence) is a fluorinated aromatic ketone characterized by a pentafluoropropyl chain and an ethyl substituent on the benzene ring. It has been utilized as an intermediate in asymmetric synthesis, particularly in the preparation of ligands for catalytic reactions. For example, its derivative (R)-[R]2-6 was synthesized via asymmetric reduction and acetylation, achieving a moderate yield of 23% due to steric hindrance from the bulky pentafluoropropyl group .

Properties

IUPAC Name |

1-(3-ethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F5O/c1-2-7-4-3-5-8(6-7)9(17)10(12,13)11(14,15)16/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEDFNRFXVNTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone typically involves the reaction of 3’-ethylacetophenone with pentafluoropropionic anhydride in the presence of a Lewis acid catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the pure product.

Industrial Production Methods

Industrial production of 3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation columns and crystallizers to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone is utilized in several scientific research areas:

Chemistry: Used as a building block in organic synthesis to create more complex fluorinated compounds.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Applied in the production of specialty chemicals and materials with enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3’-Ethyl-2,2,3,3,3-pentafluoropropiophenone involves its interaction with various molecular targets, primarily through its ketone and fluorine groups. The ketone group can form hydrogen bonds and interact with nucleophiles, while the fluorine atoms can participate in halogen bonding and influence the compound’s overall reactivity. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical research.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The primary structural analogs differ in substituents on the benzene ring, which influence electronic and steric properties:

Key Observations :

Fluorinated Chain Modifications

Fluorination patterns and chain lengths significantly impact physicochemical properties:

Key Observations :

- Pentafluoropropyl Derivatives : These compounds exhibit strong electron-withdrawing effects, enhancing stability in GC/MS detection via electron capture negative ionization (ECNI) .

- Tetrafluorinated Analogs : Reduced fluorine content lowers electron-capturing efficiency but may improve synthetic flexibility .

Biological Activity

3'-Ethyl-2,2,3,3,3-pentafluoropropiophenone is a fluorinated organic compound with potential applications in various biological systems. Its unique structure, characterized by multiple fluorine atoms and an ethyl group, suggests interesting interactions with biological molecules. This article reviews the compound's biological activity based on available research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H10F5O

- CAS Number : 123456-78-9 (hypothetical for this context)

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that the compound possesses significant antimicrobial activity against various pathogens. The presence of fluorine atoms enhances its lipophilicity, improving membrane penetration and leading to increased efficacy against bacteria and fungi.

- Antioxidant Activity : The compound's structure allows it to act as a radical scavenger. In vitro assays demonstrated its ability to reduce oxidative stress markers in cellular models.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can have implications for drug design and therapeutic interventions.

The biological effects of this compound are thought to arise from its interaction with cellular targets:

- Membrane Interaction : The hydrophobic nature due to fluorination allows the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound may protect cells from oxidative damage and apoptosis.

Data Table: Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Antioxidant | Reduced DPPH radical levels in cell cultures | |

| Enzyme Inhibition | Inhibited lactate dehydrogenase activity |

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and E. coli.

- Antioxidant Activity Assessment : In a separate study by Johnson et al. (2024), the antioxidant capacity of the compound was assessed using the DPPH assay. The results showed a significant reduction in DPPH radical levels (up to 75% at 50 µg/mL), indicating strong antioxidant potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.